4-amino-N-phenylpiperidine-1-carboxamide is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The compound is characterized by its molecular formula and a molecular weight of 255.74 g/mol. It is often encountered in the form of its hydrochloride salt, which enhances its solubility and stability in various applications.
This compound can be synthesized from readily available piperidine derivatives through a series of organic reactions. Its derivatives are also frequently studied in pharmaceutical research for their biological activities and potential as drug candidates.
4-amino-N-phenylpiperidine-1-carboxamide falls under the category of piperidine derivatives, which are cyclic amines known for their diverse biological activities. This class of compounds has been extensively investigated for their roles as enzyme inhibitors and receptor modulators, particularly in neurological contexts .
The synthesis of 4-amino-N-phenylpiperidine-1-carboxamide typically involves the reaction of piperidine with phenyl isocyanate. This reaction is conducted under controlled conditions using organic solvents such as dichloromethane or toluene. The resulting product can be purified through recrystallization or chromatography to achieve high purity levels.
In industrial settings, automated reactors and continuous flow systems are employed to enhance yield and efficiency while adhering to quality control standards.
The molecular structure of 4-amino-N-phenylpiperidine-1-carboxamide features a piperidine ring substituted with an amino group and a phenyl group at the nitrogen atom, along with a carboxamide functional group. This configuration contributes to its biological activity.
4-amino-N-phenylpiperidine-1-carboxamide undergoes several chemical reactions, including:
The mechanism of action for 4-amino-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. Its effects are primarily mediated through signal transduction pathways that regulate cellular responses.
Relevant analyses indicate that the compound's stability and reactivity are conducive to its use in synthetic applications and biological studies .
4-amino-N-phenylpiperidine-1-carboxamide has diverse applications across various fields:
The piperidine scaffold—a six-membered heterocyclic ring with one nitrogen atom—has been pivotal in central nervous system (CNS) drug development since the 1930s. Early breakthroughs emerged with Eisleb's synthesis of pethidine (meperidine) in 1939, a 4-phenylpiperidine-4-carboxylic acid ethyl ester that established the scaffold's potential as a morphine alternative [7]. This discovery catalyzed systematic exploration of piperidine derivatives, leading to five major structural classes of synthetic opioids by the 1950s, including the pethidine and methadone groups [7]. The 1960s marked a transformative era with Paul Janssen's development of fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide), which introduced the 4-anilidopiperidine pharmacophore [8]. This scaffold became the foundation for ultra-potent analgesics like sufentanil and remifentanil, leveraging piperidine's capacity for three-dimensional structural diversification to fine-tune receptor interactions [8]. Contemporary research focuses on optimizing substitutions at the piperidine 4-position (e.g., amino, carbonyl, hydroxy groups) to enhance receptor selectivity and metabolic stability, positioning 4-amino-N-phenylpiperidine-1-carboxamide as a strategic evolution in this lineage [1] [8].
Table 1: Evolution of Key Piperidine-Based Analgesics
Compound | Structural Features | Year Introduced | Significance |
---|---|---|---|
Pethidine (Meperidine) | 4-Phenylpiperidine-4-carboxylate | 1939 | First synthetic piperidine opioid |
Ketobemidone | 1-Methyl-4-(m-hydroxyphenyl)-4-propionylpiperidine | 1940s | High potency; withdrawn due to abuse liability |
Fentanyl | 4-Anilido-N-phenethylpiperidine | 1968 | μ-opioid selectivity; template for derivatives |
4-Amino-N-phenylpiperidine-1-carboxamide | Carboxamide at C1, amino at C4, N-phenyl | 2020s | Novel MOR-targeted scaffold with SAR flexibility |
4-Amino-N-phenylpiperidine-1-carboxamide integrates three critical pharmacophoric elements essential for μ-opioid receptor (MOR) engagement:
This configuration diverges from classical 4-anilidopiperidines (e.g., fentanyl) by replacing the anilide linkage with a carboxamide group, reducing esterase susceptibility and extending metabolic half-life. Computational docking studies indicate that the carboxamide's carbonyl oxygen forms a critical hydrogen bond with MOR's conserved histidine residue, while the amino group's orientation modulates selectivity over δ- and κ-opioid receptors. Bioisosteric replacements at C4 (e.g., hydroxyl, thiol) diminish MOR affinity by >100-fold, underscoring the amino group's non-interchangeable role [1].
Table 2: Key Structural Components and Their Roles in Receptor Binding
Structural Element | Chemical Function | Target Interaction |
---|---|---|
Piperidine Nitrogen (N1) | Protonation site (pKa ~8.5) | Salt bridge with Asp147 (MOR TM3) |
C4-Amino Group (-NH₂) | Hydrogen bond donor/acceptor | H-bond with Tyr148/Lys303; modulates electron density |
N-Phenylcarboxamide | π-π stacking; H-bond acceptor | Stacking with Phe237/Trp318; H-bond to His319 |
Phenyl Ring Substituents | Electronic/steric modulation | Tuning affinity (e.g., 3-MeO↑, 4-NO₂↓) |
The pursuit of 4-amino-N-phenylpiperidine-1-carboxamide derivatives addresses three unmet needs in opioid therapeutics:
Recent studies highlight Tramadol-derived carboxamides as particularly promising. By retaining Tramadol's 3-methoxyphenyl motif while replacing its aminomethyl group with a carboxamide-linked phenyl ring, researchers achieved compounds with sub-10 nM MOR affinity and prolonged analgesic effects in the 55°C hot-plate model (MPE% = 100% at 10 mg/kg) [1]. This hybrid architecture merges the safety profile of atypical opioids with the potency of classical piperidines.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7